molecular formula C12H18O B15294557 1-(Acetyl-d3)adamantane

1-(Acetyl-d3)adamantane

Cat. No.: B15294557
M. Wt: 181.29 g/mol
InChI Key: DACIGVIOAFXPHW-FIBGUPNXSA-N
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Description

1-(Acetyl-d3)adamantane is a deuterated derivative of adamantane, a polycyclic hydrocarbon known for its highly symmetrical and cage-like structure. The compound features an acetyl group attached to the adamantane framework, with three deuterium atoms replacing the hydrogen atoms in the acetyl group. This modification enhances the compound’s stability and allows for its use in various scientific applications, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyl-d3)adamantane typically involves the deuteration of 1-acetyladamantane. One common method includes the use of deuterated reagents such as deuterated acetic anhydride or deuterated acetyl chloride in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Acetyl-d3)adamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while reduction can produce adamantanol derivatives.

Scientific Research Applications

1-(Acetyl-d3)adamantane has a wide range of applications in scientific research:

    Chemistry: The compound is used as a stable isotope-labeled standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for studying reaction mechanisms and molecular structures.

    Biology: It serves as a tracer in metabolic studies and helps in understanding biological pathways involving acetylation.

    Medicine: The compound’s stability and deuterium labeling make it useful in drug development and pharmacokinetic studies.

    Industry: It is employed in the synthesis of advanced materials and as a precursor for other functionalized adamantane derivatives.

Mechanism of Action

The mechanism of action of 1-(Acetyl-d3)adamantane involves its interaction with specific molecular targets and pathways. The deuterium atoms in the acetyl group can influence the compound’s metabolic stability and reactivity. This can lead to altered binding affinities and reaction rates compared to non-deuterated analogs. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-Acetyladamantane: The non-deuterated analog of 1-(Acetyl-d3)adamantane, used in similar applications but with different metabolic properties.

    1-(Hydroxy-d3)adamantane: Another deuterated derivative with a hydroxyl group instead of an acetyl group.

    1-(Amino-d3)adamantane: A deuterated derivative with an amino group, used in medicinal chemistry.

Uniqueness: this compound stands out due to its enhanced stability and unique isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms can lead to differences in reaction kinetics and metabolic pathways, making it a valuable tool in various scientific studies.

Properties

Molecular Formula

C12H18O

Molecular Weight

181.29 g/mol

IUPAC Name

1-(1-adamantyl)-2,2,2-trideuterioethanone

InChI

InChI=1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3/i1D3

InChI Key

DACIGVIOAFXPHW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C12CC3CC(C1)CC(C3)C2

Canonical SMILES

CC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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